5,5'-biphenyl-4,4'-diylbis(2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one)
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Overview
Description
5,5’-biphenyl-4,4’-diylbis(2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one): is a complex organic compound with a unique structure that includes biphenyl and benzo[a]phenanthridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-biphenyl-4,4’-diylbis(2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one) typically involves multi-step organic reactions. The process starts with the preparation of the biphenyl core, followed by the introduction of the benzo[a]phenanthridinone groups. Common reagents used in these reactions include halogenated biphenyls, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5,5’-biphenyl-4,4’-diylbis(2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one) can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace certain atoms or groups within the molecule with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.
Scientific Research Applications
5,5’-biphenyl-4,4’-diylbis(2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one) has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 5,5’-biphenyl-4,4’-diylbis(2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one) involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Biphenyl derivatives: Compounds with similar biphenyl cores but different functional groups.
Benzo[a]phenanthridinone derivatives: Compounds with similar benzo[a]phenanthridinone structures but different substituents.
Uniqueness
5,5’-biphenyl-4,4’-diylbis(2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one) is unique due to its combination of biphenyl and benzo[a]phenanthridinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C50H44N2O2 |
---|---|
Molecular Weight |
704.9 g/mol |
IUPAC Name |
5-[4-[4-(2,2-dimethyl-4-oxo-1,3,5,6-tetrahydrobenzo[a]phenanthridin-5-yl)phenyl]phenyl]-2,2-dimethyl-1,3,5,6-tetrahydrobenzo[a]phenanthridin-4-one |
InChI |
InChI=1S/C50H44N2O2/c1-49(2)25-37-43-35-11-7-5-9-31(35)21-23-39(43)51-47(45(37)41(53)27-49)33-17-13-29(14-18-33)30-15-19-34(20-16-30)48-46-38(26-50(3,4)28-42(46)54)44-36-12-8-6-10-32(36)22-24-40(44)52-48/h5-24,47-48,51-52H,25-28H2,1-4H3 |
InChI Key |
DJHLSSKVULWYMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(NC3=C2C4=CC=CC=C4C=C3)C5=CC=C(C=C5)C6=CC=C(C=C6)C7C8=C(CC(CC8=O)(C)C)C9=C(N7)C=CC2=CC=CC=C29)C(=O)C1)C |
Origin of Product |
United States |
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